7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Process Chemistry Heterocyclic Synthesis Benzothiazepine Scale-Up

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (CAS 145903-31-7) is a 1,4-benzothiazepine heterocycle bearing a methoxy substituent at the 7-position of the fused benzene ring. It serves as the essential core scaffold for therapeutically significant ryanodine receptor (RyR) modulators, most notably K201 (JTV-519) and S107.

Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
CAS No. 145903-31-7
Cat. No. B125071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
CAS145903-31-7
Molecular FormulaC10H13NOS
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCNC2
InChIInChI=1S/C10H13NOS/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10/h2-3,6,11H,4-5,7H2,1H3
InChIKeyVXSSDKLUAZVADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (CAS 145903-31-7): Core Scaffold for RyR-Modulating Benzothiazepines


7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (CAS 145903-31-7) is a 1,4-benzothiazepine heterocycle bearing a methoxy substituent at the 7-position of the fused benzene ring. It serves as the essential core scaffold for therapeutically significant ryanodine receptor (RyR) modulators, most notably K201 (JTV-519) and S107 [1]. The compound is classified under the 1,4-benzothiazepine isomer, distinguished from the more extensively studied 1,5-benzothiazepine series by its specific heteroatom arrangement (nitrogen at position 4, sulfur at position 1 of the seven-membered ring), which confers distinct pharmacological and synthetic properties [2]. Commercially, it is supplied as a research-grade building block with typical purity specifications of ≥95% (HPLC), a molecular formula of C₁₀H₁₃NOS, and a molecular weight of 195.28 g/mol .

Why Generic 1,4-Benzothiazepine Building Blocks Cannot Replace 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine in RyR-Targeted Programs


Substitution of the 7-methoxy group or alteration of the 1,4-benzothiazepine ring geometry in this scaffold is not pharmacologically neutral. The 7-methoxy substituent is a critical electron-donating group that directly modulates the potency of downstream RyR inhibitors: replacement with a methylenedioxy (dioxole) congener increases RyR1 inhibitory potency approximately 16-fold (IC₅₀ from 3.98 µM to 0.24 µM), while its absence or relocation would fundamentally alter the electron density of the aromatic system and disrupt the structure–activity relationship (SAR) established for this chemotype [1]. Furthermore, the 1,4-regioisomeric arrangement of nitrogen and sulfur in the thiazepine ring is structurally distinct from the 1,5-benzothiazepine isomer found in clinically used calcium channel blockers such as diltiazem, meaning that generic benzothiazepine building blocks with alternative heteroatom positioning cannot serve as drop-in replacements for synthesizing RyR modulators like K201 or S107 [2]. Procurement decisions must therefore specify the exact 7-methoxy-1,4-regioisomer to ensure fidelity to published synthetic routes and pharmacological profiles.

Quantitative Differentiation Evidence: 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine vs. Closest Analogs and Prior Synthetic Routes


Synthetic Efficiency: 68% Overall Yield in 4 Steps via N-Acyliminium Cyclization vs. Prior Kaneko Process

The Deng (2017) N-acyliminium cyclization route delivers 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine in 68% overall yield over four steps starting from commercially available 4-methoxythiophenol [1]. This represents a substantial improvement over the prior Kaneko process (US 5,416,066), which required high-temperature steps (270 °C for 9 h), prolonged reaction times (reflux with sodium methoxide in methanol for 20 h), and suffered from air oxidation of the thiolated intermediate to an undesired disulfide, compromising yield and reproducibility [2]. The newer method avoids these issues entirely by employing acyliminium ring closure under milder conditions, enabling scalable production without chromatographic purification of intermediates.

Process Chemistry Heterocyclic Synthesis Benzothiazepine Scale-Up

Electron Donor Potency of 7-Methoxy Core: K201 RyR1 Inhibition IC₅₀ = 3.98 µM vs. Dioxole Analog IC₅₀ = 0.24 µM (16-Fold Difference)

The 7-methoxy substituent on the benzothiazepine core is a critical determinant of RyR1 inhibitory potency. K201 (JTV-519), which incorporates the 7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine scaffold with an N-4 benzylpiperidinylpropionyl side chain, inhibits RyR1 single-channel activity with an IC₅₀ of 3.98 ± 0.79 µM [1]. Systematic modification of the electron donor properties of the aromatic system—specifically, replacing the 7-methoxy group with a dioxole (methylenedioxy) congener—yields an approximately 16-fold more potent inhibitor (IC₅₀ = 0.24 ± 0.05 µM), demonstrating that the electronic character of the 7-position substituent directly and quantitatively governs channel inhibition potency [1]. This establishes the 7-methoxy substitution pattern as a defined SAR anchor point; procurement of the unsubstituted parent scaffold (CAS 58980-39-5) or a 7-hydroxy analog would introduce a different electronic profile and necessitate re-optimization of the downstream inhibitor.

Ryanodine Receptor Calcium Channel Pharmacology Structure–Activity Relationship

Dual Derivatization Versatility: Single Scaffold Serves as Direct Precursor to Both K201 (RyR Inhibitor) and S107 (RyR Stabilizer)

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is the immediate common precursor for two mechanistically and pharmacologically distinct RyR tool compounds: K201 (JTV-519), obtained by N-acylation with 3-(4-benzylpiperidin-1-yl)propionic acid, and S107 (2,3,4,5-tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine), obtained by N-methylation [1]. K201 acts as a RyR1/RyR2 channel inhibitor (IC₅₀ = 3.98 µM on RyR1) and additionally modulates SERCA and P-glycoprotein at low micromolar concentrations, whereas S107 functions as a selective RyR1–FKBP12 complex stabilizer with an EC₅₀ of approximately 52 µM for binding to SR vesicles and a fundamentally different mechanism involving enhancement of FKBP12 association rather than direct channel block [2][3]. This divergent pharmacology from a single core scaffold is not achievable with the unsubstituted parent benzothiazepine (CAS 58980-39-5), which lacks the 7-methoxy group and would produce analogs with altered RyR binding affinity and selectivity.

Medicinal Chemistry RyR Pharmacology Chemical Biology Tool Compounds

Commercial Availability with Documented Purity: ≥95% HPLC Purity Specification Across Multiple Vendors

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (CAS 145903-31-7) is commercially stocked by multiple reputable suppliers with a minimum purity specification of 95% (HPLC) and analytical documentation including NMR, HPLC, and GC traces available upon request . In contrast, closely related analogs such as the unsubstituted parent scaffold 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (CAS 58980-39-5) and the 7-hydroxy analog are not as broadly stocked with the same level of documented purity, and the 7-methoxy-4-methyl derivative S107 (CAS 927871-76-9) is typically offered as a specialized research tool compound at a higher price point reflecting its status as a finished pharmacological agent rather than a versatile intermediate . The commercial maturity of the 7-methoxy scaffold translates to shorter lead times, competitive pricing (e.g., £16.00 for 250 mg from Fluorochem), and multiple sourcing options for procurement risk mitigation .

Chemical Procurement Quality Assurance Research Supply Chain

Defined Application Scenarios for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine Based on Evidence-Proven Differentiation


Multi-Gram Synthesis of K201 (JTV-519) and S107 for RyR-Focused Lead Optimization Programs

Medicinal chemistry teams developing ryanodine receptor modulators for cardiac, skeletal muscle, or CNS indications should procure this scaffold as the common starting material for both K201-type RyR inhibitors and S107-type RyR–FKBP stabilizers. The Deng (2017) N-acyliminium cyclization route [1] provides a validated, scalable synthetic path (68% overall yield, 4 steps) that avoids the oxidation-prone intermediates of the legacy Kaneko process [2]. Downstream, simple N-acylation yields K201 analogs for RyR1/RyR2 inhibition studies (baseline K201 IC₅₀ = 3.98 µM [3]), while N-methylation yields S107 analogs for FKBP12 stabilization studies (S107 binding EC₅₀ ≈ 52 µM [4]), enabling parallel SAR exploration from a single batch of intermediate.

Electron Donor SAR Studies: Systematic Variation of the 7-Position Substituent on the Benzothiazepine Core

The established 16-fold potency range between the 7-methoxy K201 (IC₅₀ = 3.98 µM) and the dioxole congener (IC₅₀ = 0.24 µM) on RyR1 [3] demonstrates that the 7-position substituent is a high-impact SAR vector. Researchers investigating electron donor/acceptor relationships in RyR channel modulation should use this 7-methoxy scaffold as the reference compound for systematic substitution studies. The methoxy group provides a defined electronic baseline (Hammett σₚ = −0.27) against which alternative 7-substituents (ethoxy, hydroxy, halogen, dioxole) can be quantitatively benchmarked in RyR1 single-channel patch-clamp or [³H]ryanodine binding displacement assays.

Benzothiazepine Isomer Selectivity Studies: 1,4- vs. 1,5-Benzothiazepine Pharmacological Profiling

The 1,4-benzothiazepine scaffold is pharmacologically distinct from the 1,5-isomer (exemplified by the calcium channel blocker diltiazem). Procurement of the 7-methoxy-1,4-benzothiazepine core enables side-by-side comparison with 1,5-benzothiazepine derivatives in multi-target selectivity panels. K201 (derived from this scaffold) has demonstrated polypharmacology including RyR inhibition, SERCA modulation, P-glycoprotein reversal (at 3–10 µM), and voltage-gated sodium channel block (iNa IC₅₀ ≈ 1.2 µM at −60 mV holding potential) [5][6]. This multi-target profile, anchored to the 1,4-regioisomer, is not replicated by 1,5-benzothiazepines, making the regioisomeric identity of the building block critical for target selectivity studies.

Process Chemistry Scale-Up and GMP Intermediate Manufacturing Feasibility Assessment

The N-acyliminium cyclization route to this compound has been demonstrated at a scale and efficiency (68% overall yield, four steps, no chromatographic purification of intermediates) suitable for process chemistry evaluation [1]. CMC teams evaluating the feasibility of GMP manufacturing for benzothiazepine-based development candidates should use this optimized route as the benchmark for cost-of-goods modeling, impurity profiling, and scalability assessment. The commercial availability of the starting material 4-methoxythiophenol from multiple bulk suppliers further supports supply chain security, and the avoidance of high-temperature steps (>200 °C) in the Deng route reduces the thermal hazard profile relative to the Kaneko process [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.